alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine
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Overview
Description
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group. Schiff bases are known for their wide range of applications in various fields such as analytical, biological, and inorganic chemistry
Preparation Methods
The synthesis of alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine typically involves the condensation reaction of 4-nitrobenzaldehyde with N-phenyl-2-pyridinemethylamine. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Mechanism of Action
The mechanism of action of alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The nitro group in the compound plays a crucial role in its biological activity, as it can undergo redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
Comparison with Similar Compounds
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine can be compared with other Schiff base compounds such as:
N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: This compound also exhibits significant biological activities and is used in the development of organic materials with nonlinear optical properties.
4-((4-Nitrobenzylidene)amino)phenol:
The uniqueness of this compound lies in its specific structural features and the presence of both nitro and pyridine groups, which contribute to its diverse range of applications and biological activities.
Properties
CAS No. |
3769-95-7 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-1-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)17-11-9-15(10-12-17)14-19(18-8-4-5-13-20-18)21-16-6-2-1-3-7-16/h1-14,21H |
InChI Key |
CKBYZOPWFHLNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3 |
Origin of Product |
United States |
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